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Compound of Interest |

Compound Name: (Butan-2-yl)(2-phenylethyl)amine
CAS No.: 24068-20-0
Cat. No.: B433966

Get Quote

Executive Summary

This guide provides a technical comparison between Amphetamine (a-methylphenethylamine),
the gold-standard monoamine releasing agent, and (Butan-2-yl)(2-phenylethyl)amine (also
known as N-sec-butyl-phenethylamine), a structural analog appearing in novel psychoactive
substance (NPS) screenings.

While Amphetamine exhibits high oral bioavailability and potent central nervous system (CNS)
stimulation via transporter reversal, (Butan-2-yl)(2-phenylethyl)amine presents a distinct
pharmacological profile. Structural-Activity Relationship (SAR) analysis and preliminary data
indicate that the N-sec-butyl substitution shifts the mechanism from a potent substrate-based
releaser to a lower-affinity reuptake inhibitor with reduced metabolic stability. This guide
delineates the critical physiochemical and pharmacodynamic divergences required for accurate
toxicological and therapeutic assessment.

Chemical Structure & Physiochemical Properties[1]

[2][3]
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The functional disparity between these two compounds stems from modifications at the

-carbon and the amine nitrogen.

Feature

Amphetamine

(Butan-2-yl)(2-
phenylethyl)amine

IUPAC Name

1-phenylpropan-2-amine

N-(butan-2-yl)-2-

phenylethanamine

Structure Class

Primary Amine,

-Methylated

Secondary Amine, N-Alkylated

-Methyl group: Sterically

-sec-butyl group: Increases

Key Substituent hinders MAO degradation; lipophilicity; sterically hinders
increases BBB permeability. transporter binding site access.
Yes (C
Chiralit Yes (The sec-butyl group
irali R , :
y is chiral). d-isomer is more contains a chiral center).
potent.
. o ~3.2 (Predicted) — Higher
Lipophilicity (LogP) ~1.8

lipophilicity due to butyl chain.

MAO Susceptibility

Resistant (due to

-methyl).

Susceptible (lacks
-methyl), though

-substitution offers partial

protection.

Structural Visualization (Graphviz)

© 2026 BenchChem. All rights reserved. 2/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b433966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

(Butan-2-yl)(2-phenylethyl)amine

Secondary Amine (-NH-R) N-Substitution sec-Butyl Group
(Reduced Efficacy) (Steric Bulk)
Unsubstituted a-Carbon
(MAO Vulnerability)

Terminal

Ghenethylamlne Backbone C2 Position

Amphetamine

Primary Amine (-NH2)
Terminal (High DAT Affinity)

Ghenethylamme Backbone C2 Position

a-Methyl Group
(MAO Resistance)

Click to download full resolution via product page

Caption: Structural comparison highlighting the alpha-methylation of Amphetamine vs. the N-
alkylation of the butyl derivative.

Pharmacodynamics: Mechanism of Action
Amphetamine: The Releaser (Substrate)

Amphetamine acts as a substrate-type releasing agent.

» Translocation: It mimics dopamine (DA) and is transported into the presynaptic neuron via
the Dopamine Transporter (DAT).[1]

e VMAT2 Inhibition: Once intracellular, it disrupts the Vesicular Monoamine Transporter 2
(VMAT2), collapsing the pH gradient and forcing vesicular DA into the cytosol.

e Reverse Transport: The accumulated cytosolic DA is pumped out into the synapse by DAT
(working in reverse), causing a massive, calcium-independent release.
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e TAAR1 Agonism: Intracellular amphetamine activates Trace Amine-Associated Receptor 1
(TAARL), triggering phosphorylation of DAT, which promotes efflux and internalization.

(Butan-2-yl)(2-phenylethyl)amine: The Blocker (Inhibitor)

Based on SAR data for N-substituted phenethylamines, the N-sec-butyl analog behaves
differently:

Steric Hindrance: The bulky sec-butyl group prevents the molecule from being efficiently

translocated by DAT. It cannot easily enter the neuron to interact with VMAT2.

o Reuptake Inhibition: Instead of releasing DA, it likely binds to the extracellular face of
DAT/NET, blocking the reuptake of neurotransmitters.

o Potency Reduction:N-alkylation larger than a methyl group (e.qg., ethyl, propyl, butyl)
significantly reduces affinity for DAT. This compound is predicted to be a weak reuptake
inhibitor with lower potency than amphetamine.

o Selectivity: Bulky N-substituents often shift selectivity towards the Norepinephrine
Transporter (NET) over DAT, suggesting more peripheral sympathomimetic effects
(vasoconstriction, tachycardia) relative to central euphoria.

Comparative Signaling Pathway
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Amphetamine Mechanism
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Caption: Amphetamine enters the neuron to force dopamine out; N-sec-butyl-PEA blocks the
transporter from the outside.

Pharmacokinetics & Metabolism

The metabolic fate of these two compounds is the primary determinant of their duration of
action and toxicity profile.

Metabolic Stability

e Amphetamine: The
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-methyl group blocks the primary metabolic route (oxidative deamination by MAQO). This
results in a half-life of 9—12 hours in humans, allowing for sustained effects.

e (Butan-2-yl)(2-phenylethyl)amine: Lacking the

-methyl group, the phenethylamine backbone is a prime target for Monoamine Oxidase B
(MAO-B).

o Nuance: The N-sec-butyl group provides some steric protection against MAO compared to
unsubstituted Phenethylamine (PEA), which has a half-life of minutes. However, it is still
significantly less stable than amphetamine.

o Prediction: Short duration of action (1-3 hours) unless consumed in high doses or with
MAO inhibitors (which poses a risk of hypertensive crisis).

Toxicological Implications[2][4][5][6]

o Amphetamine: Neurotoxicity is associated with oxidative stress from massive dopamine
efflux and hyperthermia.

o N-sec-butyl-PEA: Toxicity is likely driven by peripheral adrenergic stimulation (NET
inhibition). Because it may not cross the BBB as efficiently or release DA as potently, users
may take higher doses to achieve central effects, increasing the risk of cardiovascular
collapse (tachycardia, hypertension).

Experimental Validation Protocols

To objectively distinguish these compounds in a laboratory setting, the following protocols are
recommended.

Protocol A: [*H]DA Uptake vs. Release Assay

This experiment differentiates a Reuptake Inhibitor from a Releasing Agent.
o Preparation: Prepare rat striatal synaptosomes.

» Uptake Inhibition (IC50): Incubate synaptosomes with [3H]Dopamine and varying
concentrations of the test drug. Measure retained radioactivity.
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o Amphetamine:[2][3][4][5] Potent inhibition (IC50 ~50 nM).

o N-sec-butyl-PEA: Moderate/Weak inhibition (Predicted IC50 >500 nM).

» Release Assay (EC50): Pre-load synaptosomes with [*H]Dopamine. Superfuse with buffer
containing the test drug.

o Amphetamine:[2][3][4][5] Dose-dependent efflux of [BH]DA (EC50 ~50 nM).

o N-sec-butyl-PEA:No significant efflux observed (profile matches a blocker like cocaine or
bupropion, not a releaser).

Protocol B: Metabolic Stability (Liver Microsomes)

 Incubation: Incubate 1 pM of compound with human liver microsomes (HLM) and NADPH at
37°C.

o Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile.
e Analysis: Analyze via LC-MS/MS.
e Result Interpretation:

o Amphetamine:[2][3][4][5] >80% remaining after 60 mins (High stability).

o N-sec-butyl-PEA: <50% remaining after 60 mins (Rapid deamination/N-dealkylation).

Summary of Comparative Data
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(Butan-2-yl)(2-

Parameter Amphetamine .
phenylethyl)amine

Primary Target DAT / NET / VMAT2 NET / DAT (Putative)
Action Type Releaser (Substrate) Reuptake Inhibitor (Blocker)
Potency (DAT) High (Ki = 50-100 nM) Low (Predicted Ki > 500 nM)
Selectivity DA=NE NE > DA (Predicted)
Duration Long (9-12 hrs) Short (1-3 hrs)

) CYP2D6 (Minor), Deamination ) )
Metabolism ] MAO-B (Major), N-dealkylation

resistant

Unscheduled / Analogue (Grey

Legal Status Schedule Il (Controlled)
Market)
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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